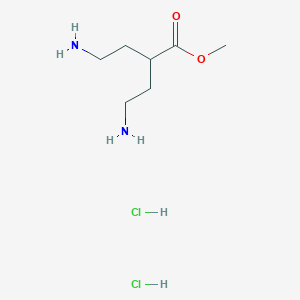

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

Description

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a hydrochlorinated ester derivative featuring a branched aliphatic chain with two primary amino groups and a methyl ester moiety. Its structure combines functional groups that confer both hydrophilic (amino) and lipophilic (ester) properties, making it a candidate for applications in medicinal chemistry, particularly as an intermediate in drug synthesis. The dihydrochloride form enhances solubility in polar solvents, which is critical for biochemical assays and formulation processes.

Properties

IUPAC Name |

methyl 4-amino-2-(2-aminoethyl)butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(2-4-8)3-5-9;;/h6H,2-5,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRRDLGOFZRYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, also known as a derivative of the amino acid L-arginine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its structural features that may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains an amino group that is crucial for its interaction with biological systems. The presence of the methyl ester enhances its solubility and bioavailability.

Biological Activity

1. Antimicrobial Activity

Research has indicated that derivatives of amino acids, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that certain structural modifications in amino acid derivatives could enhance their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the introduction of specific functional groups can significantly affect the compound's efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Significant |

2. Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests a possible therapeutic role in treating conditions characterized by inflammation .

3. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Research indicates that it may help in mitigating oxidative stress and neuronal apoptosis, making it a candidate for further studies in neurodegenerative diseases . The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacteria. The results showed:

- Inhibition Zone Diameter : The compound exhibited an inhibition zone ranging from 12 mm to 20 mm against various strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL to 100 µg/mL, indicating significant antimicrobial potential.

Neuroprotection in Animal Models

A recent animal model study explored the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Key findings included:

- Reduction in Neuronal Loss : Treated mice showed a significant reduction in neuronal loss compared to controls.

- Behavioral Improvements : Behavioral assays indicated improved cognitive function in treated groups.

Scientific Research Applications

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride exhibits several biological activities that make it a valuable compound in pharmacology and medicinal chemistry:

-

Antimicrobial Activity

- The compound shows moderate antimicrobial activity against Gram-positive bacteria and significant activity against Gram-negative bacteria. Studies indicate that structural modifications can enhance these properties.

Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria This compound Moderate Significant -

Anti-inflammatory Effects

- In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.

-

Neuroprotective Effects

- Research indicates that this compound may mitigate oxidative stress and neuronal apoptosis, making it a candidate for neurodegenerative disease therapies. Mechanistically, it modulates signaling pathways related to cell survival.

Antimicrobial Efficacy Study

In a controlled laboratory setting, this compound was tested against various bacterial strains:

- Inhibition Zone Diameter : Ranged from 12 mm to 20 mm.

- Minimum Inhibitory Concentration (MIC) : Values between 50 µg/mL to 100 µg/mL were observed, indicating significant antimicrobial potential.

Neuroprotection in Animal Models

A study involving mice subjected to induced oxidative stress evaluated the neuroprotective effects of this compound:

- Reduction in Neuronal Loss : Treated mice exhibited significantly less neuronal loss compared to control groups.

- Behavioral Improvements : Cognitive function assessments indicated enhancements in treated groups.

Synthesis and Research Applications

This compound is also utilized as an intermediate in drug synthesis due to its functional groups that facilitate various chemical reactions. Its versatility allows for modifications that can lead to new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride with key analogs identified in the evidence:

Key Observations :

- Solubility: The dihydrochloride form likely improves aqueous solubility relative to mono-HCl analogs (e.g., 4-(dimethylamino)butanoic acid hydrochloride) but may reduce lipid membrane permeability .

- Ester vs. Carboxylic Acid: The methyl ester in the target compound may confer greater metabolic stability compared to carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid hydrochloride), which are prone to hydrolysis .

Preparation Methods

General Synthetic Strategy

The compound can be synthesized through alkylation and esterification reactions starting from amino acid derivatives or halo-substituted precursors. The key steps generally include:

- Alkylation of an amino acid or amino ester with ethylenediamine or its derivatives.

- Esterification of the carboxylic acid group to form the methyl ester.

- Formation of the dihydrochloride salt to improve stability and solubility.

Alkylation of Amino Acid Derivatives

A common approach involves the alkylation of α-halo carboxylic acids with ethylenediamine to introduce the 2-(2-aminoethyl) substituent:

- Reaction of ethylenediamine (NH2CH2CH2NH2) with α-halo carboxylic acid derivatives at mild temperatures (around 25 °C) over extended periods (up to 48 hours) yields N-(ω-aminoalkylene)amino acid intermediates.

- Yields from such alkylation reactions range between 53% and 72%.

- The reaction requires a large excess of ethylenediamine to drive the reaction to completion.

Esterification Methods

Esterification of the carboxylic acid to the methyl ester is typically performed by acid-catalyzed esterification or by treatment with thionyl chloride in methanol:

These methods provide the methyl ester intermediate necessary for further functionalization.

Reduction and Amination Steps

For compounds related to methyl 4-amino-2-(2-aminoethyl)butanoate, reduction of nitro precursors using palladium on activated charcoal under hydrogen atmosphere in methanol is a common step:

- Example: Reduction of methyl 4-(4-nitrophenyl)butanoate to methyl 4-(4-aminophenyl)butanoate with Pd/C catalyst under H2 for 3 hours yields 88% product.

- Iron powder and ferrous sulfate heptahydrate can also be used for reduction under reflux conditions in methanol-water mixtures for 6 hours, followed by extraction and purification.

Though these exact conditions are for related compounds, similar catalytic hydrogenation or chemical reduction methods may be adapted for preparing the aminoethyl substituted ester.

Formation of Dihydrochloride Salt

The final dihydrochloride salt formation is achieved by treating the free base amino ester with hydrochloric acid in ethanol or methanol under reflux:

Representative Experimental Procedure Summary

Analytical and Purification Techniques

Research Findings and Optimization Notes

- The alkylation reaction requires a large excess of ethylenediamine to achieve acceptable yields.

- Acid-catalyzed esterification provides superior yields compared to thionyl chloride methods but requires careful removal of acid and solvent.

- Catalytic hydrogenation is efficient for converting nitro groups to amines but requires palladium catalysts and hydrogen gas handling.

- Formation of the dihydrochloride salt improves compound handling and is standard for amino ester derivatives.

- Reaction times and temperatures are critical parameters for optimizing yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Alkylation | Ethylenediamine + α-halo acid, 25 °C, 48 h, excess amine | 53–72 | Requires excess amine |

| Esterification | Methanol + H2SO4, reflux 1.5 h | 96 | Acid-catalyzed, high yield |

| Esterification | Thionyl chloride in methanol, 0–80 °C, 16 h | 70 | Alternative method, moderate yield |

| Reduction (if needed) | Pd/C, H2, MeOH, rt, 3 h | 88 | Catalytic hydrogenation for nitro to amine |

| Salt formation | 6 N HCl, EtOH, reflux 1–4 h | Quantitative | Forms stable dihydrochloride salt |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process involving amine protection, alkylation, and subsequent hydrochloric acid salt formation. For example:

- Step 1 : Protection of primary amines using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., dioxane as solvent) to prevent side reactions .

- Step 2 : Alkylation or condensation reactions, monitored by TLC or HPLC for intermediate purity.

- Step 3 : Deprotection using HCl/dioxane (4 M, 1–2 hours at room temperature) to yield the dihydrochloride salt .

Optimization Tips : Adjust HCl concentration and reaction time to minimize degradation. Use inert atmospheres (N₂/Ar) to avoid oxidation of free amines.

Q. How should researchers characterize this compound to confirm its identity and purity?

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H-NMR peaks with reference data. For example, methyl esters typically show singlets at δ 3.7–3.8 ppm, while amine protons appear as broad signals near δ 8.5–9.0 ppm in DMSO-d₆ .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for the free base).

- HPLC : Employ C18 columns with UV detection (λ = 210–254 nm) and 0.1% trifluoroacetic acid (TFA) in mobile phases to assess purity (>95%) .

Q. What are the critical storage conditions to maintain compound stability?

- Store at −20°C under anhydrous conditions in sealed, amber vials.

- Use desiccants (e.g., silica gel) to prevent hygroscopic degradation, as hydrochloride salts are moisture-sensitive .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., unexpected NMR peaks or HPLC impurities)?

- Impurity Profiling : Use LC-MS/MS to identify byproducts. Common impurities include:

- Unreacted intermediates : Traces of Boc-protected precursors (retention time shifts in HPLC).

- Degradation products : Hydrolysis of ester groups under acidic/basic conditions, detectable via MS fragmentation patterns .

- Mitigation : Repurify via recrystallization (methanol/ether) or preparative HPLC with gradient elution .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/alkaline stress : Incubate in 0.1 M HCl/NaOH (37°C, 24 hours) and monitor degradation via HPLC .

- Oxidative stress : Use 3% H₂O₂ to assess susceptibility to radical reactions.

- Kinetic Analysis : Apply Arrhenius plots to predict shelf-life at different temperatures .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for sample cleanup. Precondition with methanol and water (pH 2–3 with formic acid) to enhance recovery of cationic amines .

- LC-MS/MS Quantification : Optimize MRM transitions (e.g., m/z 209 → 146 for the parent ion) with deuterated internal standards (e.g., 4-chloro-3-methylphenol-d₂) to correct matrix effects .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

- Continuous Flow Reactors : Improve mixing and heat transfer for Boc deprotection steps, reducing reaction time from hours to minutes .

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .

Methodological Notes

- Contradictions in Data : and highlight variability in HCl stoichiometry during salt formation. Titration experiments are advised to determine optimal HCl equivalents for consistent batch quality.

- Safety : Always handle hydrochloride salts in fume hoods with PPE (gloves, goggles) due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.